molecular formula C14H14F3N5O6S B132728 Trifloxysulfuron CAS No. 145099-21-4

Trifloxysulfuron

Cat. No. B132728
M. Wt: 437.35 g/mol
InChI Key: AIMMSOZBPYFASU-UHFFFAOYSA-N
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Description

Trifloxysulfuron is a selective sulfonylurea herbicide used for the control of broad-leaved weeds and grasses in crops such as sugar beets and cotton. It operates by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for branched-chain amino acid biosynthesis in plants. This herbicide is characterized by its safety on certain crops, like sugar beets, which are typically sensitive to residual sulfonylureas in soil . Trifloxysulfuron has also been shown to control green and false-green kyllinga more effectively than halosulfuron, another herbicide in the same class .

Synthesis Analysis

The synthesis of trifloxysulfuron-related compounds involves various chemical reactions. For instance, triflates, which are related to trifloxysulfuron due to the trifluoromethanesulfonyl group, can be prepared from carbonyl compounds and phenols and are used in cross-coupling reactions with organometallics . Additionally, trifluoromethylazosulfonylarenes, which share the sulfonyl moiety with trifloxysulfuron, can be synthesized by reacting trifluoronitrosomethane with arenesulfonamides .

Molecular Structure Analysis

The molecular structure of trifloxysulfuron includes a pyrimidinylcarbamoyl group, a trifluoroethoxy group, and a pyridin-2-sulfonamide moiety. These functional groups contribute to the herbicidal activity and selectivity of the compound. The trifluoromethanesulfonyl group, a common moiety in related compounds, is known for its reactivity and is often used in the synthesis of various organic molecules .

Chemical Reactions Analysis

Trifloxysulfuron and its analogs undergo a range of chemical reactions. For example, triflates are known to participate in Heck reactions, where they demonstrate superior regio- and diastereoselectivity compared to halides . Trifluoromethylazosulfonylarenes act as hydrogen acceptors and trifluoromethylating agents, indicating the reactivity of the trifluoromethyl group in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifloxysulfuron contribute to its behavior in the environment and its efficacy as a herbicide. Studies have shown that trifloxysulfuron is moderately sorbed to soil, suggesting that it is likely to be transported primarily in the dissolved phase of surface runoff . The compound's absorption, translocation, and metabolism in plants have been studied, revealing that the majority of the herbicide is absorbed within hours of application and that its metabolites are distributed throughout the plant . Triflusulfuron methyl, a related compound, is rapidly metabolized in sugar beets, with a half-life of 35 hours, which is indicative of the metabolic pathways that might be involved in the degradation of trifloxysulfuron .

Scientific Research Applications

Tolerance in Cotton Cultivation

Trifloxysulfuron, known as Envoke, is primarily utilized in cotton production. A study by Zhang, Abdelraheem, and Wedegaertner (2021) explored its tolerance in Pima and Upland cotton. The results indicated high tolerance levels in Pima cotton and significant variability in Upland cotton's response to trifloxysulfuron, suggesting its effective use in certain cotton genotypes with minimal crop injury (Zhang, Abdelraheem, & Wedegaertner, 2021).

Environmental Impact Studies

Matocha et al. (2006) conducted research to understand the environmental impact of trifloxysulfuron, particularly its runoff potential in cotton production. They discovered that trifloxysulfuron is moderately sorbed to soil and primarily transported in surface runoff's dissolved phase. This study underscores the environmental considerations when using trifloxysulfuron in agriculture (Matocha et al., 2006).

Soil Persistence and Crop Rotation

Research by Minton, Matocha, and Senseman (2008) investigated trifloxysulfuron's soil persistence and its impact on rotational crops like corn, grain sorghum, rice, and soybeans. The study found that trifloxysulfuron was more persistent in certain soil conditions but did not adversely affect these crops when planted later. This highlights its potential compatibility with crop rotation systems (Minton, Matocha, & Senseman, 2008).

Phytoremediation Potential

Procópio et al. (2004) identified specific plants that can survive and thrive in soil treated with trifloxysulfuron sodium, even at higher doses. This suggests the potential use of these plants in phytoremediation programs to clean soils contaminated with trifloxysulfuron (Procópio et al., 2004).

Weed Control in Cotton

Kumar, Chinnusamy, Shanmugasundaram, and Kandasamy (2006) explored trifloxysulfuron's effectiveness in controlling weeds in upland cotton. They found that trifloxysulfuron, particularly with an adjuvant, provided significant weed-control efficiency, indicating its utility in weed management in cotton farming (Kumar et al., 2006).

Safety And Hazards

Trifloxysulfuron is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O6S/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMMSOZBPYFASU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043971
Record name Trifloxysulfuron
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifloxysulfuron

CAS RN

145099-21-4
Record name Trifloxysulfuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145099-21-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifloxysulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145099214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifloxysulfuron
Source EPA DSSTox
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Record name 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)
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Record name TRIFLOXYSULFURON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,920
Citations
RJ Richardson, HP Wilson, TE Hines - Weed Technology, 2007 - cambridge.org
… morningglory, and pitted morningglory) control with trifloxysulfuron at 7.5 and 15 g/ha was at … g/ha trifloxysulfuron POST. Cotton injury from PRE herbicides fb trifloxysulfuron was 13 to 39…
Number of citations: 47 www.cambridge.org
JW Branson, KL Smith, JL Barrentine - Weed technology, 2005 - cambridge.org
… Trifloxysulfuron applied EP or MP at 8 g/ha … than trifloxysulfuron at 5.3 g/ha or pyrithiobac at 70 g/ha; however, control of prickly sida was greater with pyrithiobac than with trifloxysulfuron …
Number of citations: 36 www.cambridge.org
MA Matocha, LJ Krutz, KN Reddy… - Journal of agricultural …, 2006 - ACS Publications
… trifloxysulfuron; (ii) quantify foliar washoff of trifloxysulfuron when applied to cotton at the five-leaf stage; and (iii) determine the surface runoff potential of trifloxysulfuron … trifloxysulfuron …
Number of citations: 27 pubs.acs.org
WJ Grichar, BW Minton - Weed Technology, 2007 - cambridge.org
… to evaluate trifloxysulfuron and trifloxysulfuron plus prometryn … trifloxysulfuron plus prometryn applied late POST-directed (LPDIR). Herbicide combinations that included trifloxysulfuron …
Number of citations: 13 www.cambridge.org
MA Matocha, SA Senseman - Weed Technology, 2007 - cambridge.org
… Trifloxysulfuron solutions that were applied to Palmer amaranth significantly … that trifloxysulfuron dissipation was most rapid when the spray tank pH was more acidic, but trifloxysulfuron …
Number of citations: 22 www.cambridge.org
JS McElroy, FH Yelverton, IC Burke, JW Wilcut - Weed science, 2004 - cambridge.org
… and trifloxysulfuron (Figure 1). The majority of 14C-halosulfuron and 14C-trifloxysulfuron … Our trifloxysulfuron absorption observations are similar to those previously reported. Troxler …
Number of citations: 28 www.cambridge.org
BJ Brecke, DO Stephenson - Weed technology, 2006 - cambridge.org
… Trifloxysulfuron-sodium provided poor control of smallflower morningglory. A … by trifloxysulfuron-sodium POST provided better control of smallflower morningglory than trifloxysulfuron-…
Number of citations: 17 www.cambridge.org
RJ Richardson, HP Wilson, GR Armel, TE Hines - Weed technology, 2006 - cambridge.org
Studies were conducted in 1999, 2000, and 2001 to evaluate broadleaf weed control in cotton from POST applications of trifloxysulfuron plus pyrithiobac. Trifloxysulfuron was applied at …
Number of citations: 15 www.cambridge.org
BW Minton, MA Matocha, SA Senseman - Weed Technology, 2008 - cambridge.org
… to trifloxysulfuron than rice and soybeans when planted 0 to 90 d after treatment (DAT). Trifloxysulfuron … planted 209 to 312 DAT were adversely affected by either rate of trifloxysulfuron. …
Number of citations: 13 www.cambridge.org
CD Dalley, EP Richard - Weed Technology, 2008 - cambridge.org
… Asulam plus trifloxysulfuron generally controlled johnsongrass … trifloxysulfuron, but application of trifloxysulfuron alone did not increase yield. Combinations of asulam and trifloxysulfuron …
Number of citations: 18 www.cambridge.org

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